Cas no 1361873-02-0 (3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid)

3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid
-
- Inchi: 1S/C10H12F2N2O3/c1-17-10-6(3-13)5(2-8(15)16)7(4-14-10)9(11)12/h4,9H,2-3,13H2,1H3,(H,15,16)
- InChI Key: HBGINBYWRKBYHG-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(CN)=C1CC(=O)O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 266
- XLogP3: -2.2
- Topological Polar Surface Area: 85.4
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022001541-500mg |
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid |
1361873-02-0 | 97% | 500mg |
$950.60 | 2022-03-01 | |
Alichem | A022001541-1g |
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid |
1361873-02-0 | 97% | 1g |
$1,696.80 | 2022-03-01 |
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid Related Literature
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
Additional information on 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid (CAS No. 1361873-02-0): An Overview of a Promising Compound in Medicinal Chemistry
3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid (CAS No. 1361873-02-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is characterized by the presence of an aminomethyl group, a difluoromethyl substituent, and a methoxy group, all of which contribute to its distinct chemical properties and biological activities.
The aminomethyl group in the structure of 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid plays a crucial role in enhancing its reactivity and interaction with biological targets. This functional group is known to participate in various chemical reactions, including amide bond formation, which is essential for the synthesis of peptides and proteins. The presence of the difluoromethyl substituent, on the other hand, imparts additional stability and metabolic resistance to the compound, making it an attractive candidate for drug development.
The methoxy group at the 2-position of the pyridine ring further modulates the electronic properties of the molecule, influencing its solubility, lipophilicity, and binding affinity to target proteins. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery efforts.
Recent studies have highlighted the therapeutic potential of 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid in various disease models. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid could be a valuable candidate for the treatment of inflammatory disorders, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid has also shown promise as an antiviral agent. Studies conducted by researchers at the University of California have shown that this compound effectively inhibits the replication of several RNA viruses, including influenza A virus and SARS-CoV-2. The mechanism of action appears to involve interference with viral RNA synthesis and protein processing, making it a potential therapeutic option for viral infections.
The pharmacokinetic profile of 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid has been extensively studied to evaluate its suitability for clinical use. Preclinical data indicate that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, toxicity studies have shown that 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical trials are currently underway to further investigate the safety and efficacy of 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid in human subjects. Early results from Phase I trials have been promising, with the compound demonstrating good tolerability and pharmacokinetic properties consistent with preclinical findings. These trials are expected to provide valuable insights into the potential therapeutic applications of this compound.
In conclusion, 3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid (CAS No. 1361873-02-0) represents a promising lead molecule in medicinal chemistry with potential applications in treating inflammatory disorders and viral infections. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in improving human health.
1361873-02-0 (3-(Aminomethyl)-5-(difluoromethyl)-2-methoxypyridine-4-acetic acid) Related Products
- 1566365-36-3(4-(4-methylthiophen-3-yl)-1,3-thiazol-2-amine)
- 1018128-02-3(3-2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2H,6H,7H-pyrazolo3,4-bpyridin-7-ylpropanoic acid)
- 2680888-60-0(benzyl N-{2-2-nitro-5-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 644982-90-1(3,5-Dibromo-Benzeneacetic Acid Methyl Ester)
- 933704-86-0(octahydro-1H-pyrano[3,4-b]pyridine)
- 2172531-68-7(2-{6-methyl-1H-pyrrolo3,2-bpyridin-3-yl}ethan-1-amine)
- 1355174-73-0((6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanamine)
- 2034570-08-4(2,6-difluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide)
- 1395038-04-6(4-(Trifluoromethoxy)benzene-1,3-diol)
- 1909305-47-0(3-(tert-butoxy)-2-(1H-pyrazol-1-yl)cyclobutan-1-amine)




